1,5-Diazabicyclo(5,4,0)undec-5-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

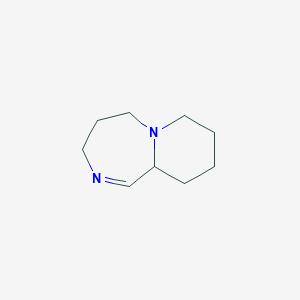

1,5-Diazabicyclo(5,4,0)undec-5-ene is a bicyclic amidine compound known for its strong basicity and non-nucleophilic properties. It is widely used in organic synthesis as a catalyst, a complexing ligand, and a base. This compound is particularly valued for its ability to facilitate various chemical reactions without participating directly in the reaction itself.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,5-Diazabicyclo(5,4,0)undec-5-ene can be synthesized through a multi-step process involving the following key steps:

Michael Addition: The initial step involves the Michael addition of 2-pyrrolidone to acrylonitrile.

Hydrogenation: The resulting product undergoes hydrogenation to reduce the nitrile group.

Cyclization: Finally, the compound is cyclized to form the bicyclic structure of this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of caprolactam and acrylonitrile as starting materials. The process includes addition reactions, hydrogenation, and cyclization, with tert-butyl alcohol or tertiary amyl alcohol as solvents and sodium hydroxide as a catalyst .

Análisis De Reacciones Químicas

Types of Reactions: 1,5-Diazabicyclo(5,4,0)undec-5-ene undergoes various types of reactions, including:

Dehydrohalogenation: It is commonly used in dehydrohalogenation reactions to remove halogen atoms from organic compounds.

Esterification: It acts as a catalyst in the esterification of carboxylic acids with alcohols.

Cyclization: It facilitates cyclization reactions to form cyclic compounds.

Common Reagents and Conditions:

Dehydrohalogenation: Typically involves the use of halogenated substrates and this compound as a base under mild heating conditions.

Esterification: Carboxylic acids and alcohols are reacted in the presence of this compound as a catalyst, often under reflux conditions.

Cyclization: The compound is used in cyclization reactions with appropriate substrates, often under an inert atmosphere.

Major Products:

Dehydrohalogenation: Produces alkenes from halogenated precursors.

Esterification: Forms esters from carboxylic acids and alcohols.

Cyclization: Generates cyclic compounds from linear precursors.

Aplicaciones Científicas De Investigación

1,5-Diazabicyclo(5,4,0)undec-5-ene has a wide range of applications in scientific research, including:

Organic Synthesis: Used as a catalyst and base in various organic reactions, including the Baylis-Hillman reaction and aza-Michael addition.

Polymer Chemistry: Acts as a curing agent for epoxy resins and polyurethane.

Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: Used in the preparation of advanced materials, such as fullerenes and other nanomaterials.

Mecanismo De Acción

The mechanism of action of 1,5-Diazabicyclo(5,4,0)undec-5-ene involves its strong basicity and ability to act as a proton acceptor. It facilitates various reactions by deprotonating substrates, thereby increasing their nucleophilicity or reactivity. The compound’s bicyclic structure provides steric hindrance, preventing it from participating directly in nucleophilic attacks .

Comparación Con Compuestos Similares

1,8-Diazabicyclo[5,4,0]undec-7-ene: Another bicyclic amidine compound with similar basicity and non-nucleophilic properties.

1,5-Diazabicyclo[4,3,0]non-5-ene: A related compound with a slightly different bicyclic structure and similar applications in organic synthesis.

Uniqueness: 1,5-Diazabicyclo(5,4,0)undec-5-ene is unique due to its specific bicyclic structure, which provides a balance of steric hindrance and basicity, making it highly effective in facilitating various chemical reactions without participating directly. Its strong basicity and non-nucleophilic nature make it a versatile reagent in organic synthesis .

Propiedades

Número CAS |

41015-70-7 |

|---|---|

Fórmula molecular |

C9H16N2 |

Peso molecular |

152.24 g/mol |

Nombre IUPAC |

3,4,5,7,8,9,10,10a-octahydropyrido[1,2-a][1,4]diazepine |

InChI |

InChI=1S/C9H16N2/c1-2-6-11-7-3-5-10-8-9(11)4-1/h8-9H,1-7H2 |

Clave InChI |

KWPQTFXULUUCGD-UHFFFAOYSA-N |

SMILES canónico |

C1CCN2CCCN=CC2C1 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.